ethyl 4-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.11471265 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Systems : Research by Selič, Grdadolnik, and Stanovnik (1997) in Helvetica Chimica Acta discusses the preparation of similar compounds for the synthesis of various heterocyclic systems, highlighting the role of these compounds in constructing complex chemical structures (Selič, Grdadolnik, & Stanovnik, 1997).
Formation of Triazolines and Disulfides : A study by Postovskii, Ershov, Sidorov, and Serebryakova (1977) in Chemistry of Heterocyclic Compounds demonstrates the use of ethyl benzoate thiocarbohydrazone, a related compound, in the formation of triazolines and disulfides, showing its potential in organic synthesis (Postovskii et al., 1977).
Spectroscopic and Theoretical Studies : Koca, Sert, Gümüş, Kani, and Çırak (2014) in Spectrochimica Acta Part A conducted spectroscopic and theoretical studies on a similar compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insights into its structural and electronic properties (Koca et al., 2014).
Medicinal Chemistry and Biological Activity
Antimicrobial Agents Synthesis : Desai, Shihora, and Moradia (2007) in ChemInform explored the synthesis of new quinazolines, including a compound structurally similar to ethyl 4-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]benzoate, for potential antimicrobial applications (Desai, Shihora, & Moradia, 2007).
Synthesis of Schiff Bases for Nonlinear Optical Properties : Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, and Emshary (2021) in Physica Scripta synthesized Schiff base compounds derived from ethyl-4-amino benzoate, demonstrating their potential in nonlinear optical applications (Abdullmajed et al., 2021).
Antiplatelet Activity in Drug Development : Chen et al. (2008) in Bioorganic & Medicinal Chemistry conducted a study on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate for their antiplatelet activity, which is significant in the development of novel antiplatelet drugs (Chen et al., 2008).
Properties
IUPAC Name |
ethyl 4-[(3-acetamidophenyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-17(23)13-7-9-14(10-8-13)20-18(25)21-16-6-4-5-15(11-16)19-12(2)22/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUQSGFYMBQNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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